ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but unlike those compounds, it has a nitrogen atom in its ring . It’s colorless, but older samples can appear red because of the traces of its red-violet oxidation product . Ethyl is a functional group in organic chemistry, it refers to an alkane minus one hydrogen, resulting in a composition of –C2H5 . The phenoxy group is a functional group in organic chemistry that has the structure Ar–O, where Ar represents any derived aromatic compound .
Molecular Structure Analysis
The molecular structure of a compound similar to “ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate” would likely involve a pyrrole ring attached to a phenyl group via an oxygen atom, with an ethyl group attached to the acetate functional group .Chemical Reactions Analysis
The chemical reactions of pyrrole-based compounds are quite diverse, including reactions like electrophilic substitution and nucleophilic substitution .Scientific Research Applications
Antibacterial and Antitubercular Applications
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their antibacterial activity . These compounds were also tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Methods of Application
The compounds were synthesized and then underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Results or Outcomes
The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Organic Electronics
Specific Scientific Field
Organic Chemistry
Summary of the Application
A new polypyrrole derivative 4-(1H-pyrrol-1-yl)phenyl 4-(1H-pyrrol-1-yl)butanoate (NPB) was synthesized for use in organic electronics . This compound can be used for the preparation of water-soluble cationic polypyrrole .
Methods of Application
The compound was synthesized using a scalable multigram synthesis method . The resulting product was characterized by 1H and 13C NMR spectroscopy, ESI-high-resolution mass spectrometry (ESI-HRMS), and Fourier-transform infrared spectroscopy (FTIR) .
Results or Outcomes
The synthesis resulted in N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate, which can be used for the preparation of the water-soluble cationic polypyrrole, in two steps with an 81% overall yield .
Electrochemical and Optical Properties
Specific Scientific Field
Polymer Chemistry
Summary of the Application
A novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization . The electrochemical and optical properties of this novel polymer were discussed in detail .
Methods of Application
The compound was synthesized and its corresponding polymer was obtained via electrochemical polymerization . The polymer film exhibited a reversible electrochromic behavior .
Results or Outcomes
The polymer film exhibited a reversible electrochromic behavior with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm 2 /C at 950 nm) .
Antifungal Applications
Summary of the Application
All precursors and the corresponding products were assessed for their in vitro antifungal effect on six strains of Candida species .
Methods of Application
The compounds were synthesized and then underwent thorough characterization and evaluation for antifungal activity .
Results or Outcomes
The results of the antifungal activity were not specified in the source .
Electrochemical and Optical Properties
Summary of the Application
A novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization . The electrochemical and optical properties of this novel polymer were discussed in detail . It was found that the polymer film also exhibited a reversible electrochromic behavior (orange color in the neutral state and blue color in the oxidized state) with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm 2 /C at 950 nm) .
Results or Outcomes
The synthesis resulted in a polymer film that exhibited a reversible electrochromic behavior with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm 2 /C at 950 nm) .
Future Directions
properties
IUPAC Name |
ethyl 2-(4-pyrrol-1-ylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-17-14(16)11-18-13-7-5-12(6-8-13)15-9-3-4-10-15/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINKONVSALGPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.